![molecular formula C34H54O12 B3045527 Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate CAS No. 109348-76-7](/img/structure/B3045527.png)
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate
Übersicht
Beschreibung
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate (TBBC) is a versatile organic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. TBBC is a tetraester derivative of benzene and is widely used as a ligand in coordination chemistry, as well as a building block in the synthesis of various organic compounds.
Wirkmechanismus
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate acts as a chelating ligand, forming stable complexes with metal ions. The mechanism of action of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate depends on the specific application and the metal ion involved. In catalysis, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can enhance the activity and selectivity of heterogeneous catalysts by stabilizing the metal ions and controlling their coordination environment. In drug delivery, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can form stable complexes with metal ions, which can be used to encapsulate drugs and target specific cells or tissues.
Biochemical and physiological effects:
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can be used to encapsulate drugs and deliver them to cancer cells, resulting in improved efficacy and reduced side effects. Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI), due to its ability to form stable complexes with gadolinium ions.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can be challenging to work with due to its low solubility in water and some organic solvents. Additionally, the synthesis of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can be time-consuming and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate. One area of interest is the development of new Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate-based ligands for use in catalysis and materials science. Additionally, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate could be further investigated for its potential as a drug delivery system, particularly for targeted cancer therapy. Finally, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate could be explored for its potential as a contrast agent in MRI, with the goal of improving imaging resolution and reducing side effects.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable pore size. In catalysis, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been used as a chelating ligand in the preparation of heterogeneous catalysts for various reactions, such as olefin epoxidation and hydrogenation. In biomedical research, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been investigated for its potential as a drug delivery system, due to its ability to form stable complexes with metal ions and its biocompatibility.
Eigenschaften
IUPAC Name |
tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O12/c1-5-9-13-39-17-21-43-31(35)27-25-29(33(37)45-23-19-41-15-11-7-3)30(34(38)46-24-20-42-16-12-8-4)26-28(27)32(36)44-22-18-40-14-10-6-2/h25-26H,5-24H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWSBUNROSSJFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC(=C(C=C1C(=O)OCCOCCCC)C(=O)OCCOCCCC)C(=O)OCCOCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561028 | |
Record name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
CAS RN |
109348-76-7 | |
Record name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.